molecular formula C10H9ClF2O3 B14035811 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one

Cat. No.: B14035811
M. Wt: 250.62 g/mol
InChI Key: WTTJPIVIANRNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10ClF2O3 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a hydroxyphenyl group attached to a propan-2-one backbone

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that contains the hydroxyphenyl group.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

    Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of Propan-2-one Backbone: The final step involves the formation of the propan-2-one backbone through a series of condensation reactions.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. The hydroxy group enhances its solubility and facilitates its interaction with hydrophilic environments.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a difluoromethyl group instead of a hydroxy group, which affects its chemical reactivity and biological activity.

    1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one:

    1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: The position of the hydroxy group affects the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H9ClF2O3

Molecular Weight

250.62 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-3-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O3/c1-5(14)8(11)6-3-2-4-7(15)9(6)16-10(12)13/h2-4,8,10,15H,1H3

InChI Key

WTTJPIVIANRNSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)O)OC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.